

Capri Blue (dye) discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Capri Blue*
Cat. No.: *B158454*

[Get Quote](#)

Capri Blue GN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capri Blue GN is a synthetic cationic dye belonging to the phenoxazinium class of compounds. [1] It is characterized by a core tricyclic structure comprising two benzene rings fused to an oxazine ring, with dimethylamino groups at the 3 and 7 positions, which enhance its cationic nature.[1] This dye is utilized in various scientific and industrial applications, most notably as a biological stain in histology and microscopy, and historically in the sensitization of photographic emulsions.[1] This guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of **Capri Blue** GN, with a focus on its technical aspects for a scientific audience.

History and Discovery

The precise date of discovery and the individual credited with the first synthesis of **Capri Blue** GN are not well-documented in readily available literature. However, its history is intertwined with the development of synthetic dyes in the late 19th and early 20th centuries. The parent structure, phenoxazine, was first synthesized by Bernthsen in 1887, although some phenoxazine-based dyes like Meldola's blue and gallocyanine were commercially available even before this. The broader class of synthetic dyes emerged in 1856 with William Henry Perkin's discovery of mauveine from coal tar derivatives.

The unique properties of **Capri Blue** GN led to its application in fields beyond textile dyeing. A notable historical application is its role in the "**Capri Blue** Effect," a phenomenon observed in silver halide photography. This effect describes an increase in the blue sensitivity of a photographic emulsion at very low dye concentrations, a discovery that contributed to the understanding of spectral sensitization in photographic processes.

Chemical and Physical Properties

Capri Blue GN, with the CAS number 52886-80-3, is chemically known as [7-(dimethylamino)phenoxyazin-3-ylidene]-dimethylazanium.[1][2] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification of Capri Blue GN

Identifier	Value
IUPAC Name	[7-(dimethylamino)phenoxyazin-3-ylidene]-dimethylazanium[1][2]
Synonyms	3,7-bis(dimethylamino)phenoxyazin-5-ium chloride, Capriblue GN[1]
CAS Number	52886-80-3[1][2]
Molecular Formula	C ₁₆ H ₁₈ N ₃ O ⁺ [1][2]
Molecular Weight	268.33 g/mol [1][2]
Canonical SMILES	CN(C)C1=CC2=C(C=C1)N=C3C=CC(=INVALID-LINK--C)C=C3O2[2]
InChI Key	UBCDJJVKIKCNOB-UHFFFAOYSA-N[2]

Table 2: Photophysical and Solubility Data for Capri Blue GN

Property	Value
Absorption Maximum (λ_{max})	~650 nm[1]
Appearance	Dark green crystalline powder
Solubility	Soluble in water and ethanol

Key Applications and Experimental Protocols

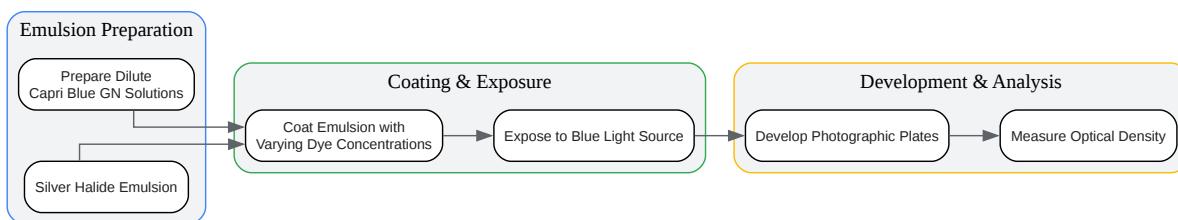
Capri Blue GN's primary applications stem from its properties as a cationic dye, enabling it to bind to anionic components in biological tissues and to interact with silver halide crystals.

Histological Staining

As a cationic dye, **Capri Blue** GN binds to negatively charged molecules within cells, such as nucleic acids and proteins, making it a useful stain for visualizing cellular structures in histology.

[1] It is particularly noted for providing sharp contrast in histological preparations.[1] While it exhibits some metachromatic properties, they are considered limited compared to other dyes.

Note: A specific, detailed protocol for **Capri Blue** GN is not readily available. The following is a general protocol for Toluidine Blue, a metachromatic dye with similar applications in staining mast cells, which can be adapted.


- Deparaffinization and Hydration:
 - Deparaffinize tissue sections in xylene (2 changes, 5 minutes each).
 - Hydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).
 - Rinse in distilled water.
- Staining:
 - Prepare a 0.1% Toluidine Blue solution in 30% ethanol.
 - Immerse slides in the Toluidine Blue solution for 2-3 minutes.

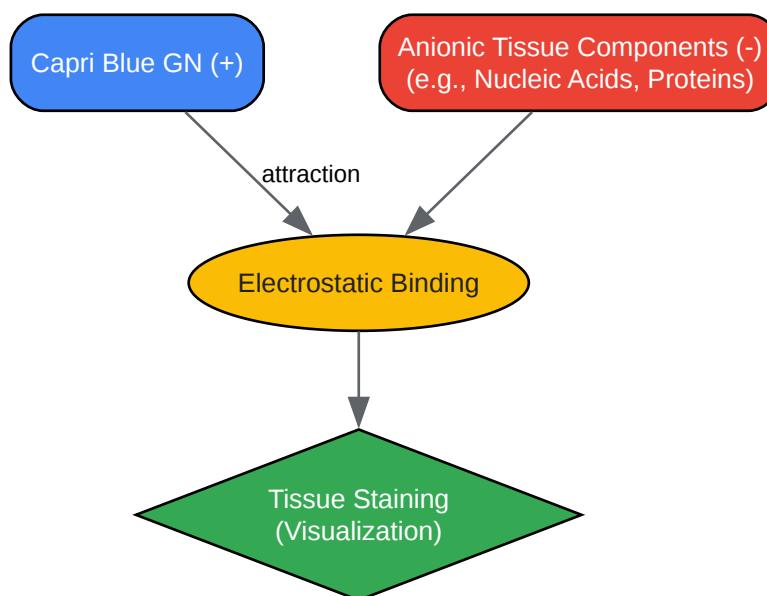
- Dehydration and Mounting:
 - Quickly dehydrate through graded alcohols (95% and 100%).
 - Clear in xylene.
 - Mount with a resinous mounting medium.

Expected Results: Mast cell granules will stain a deep violet/red-purple (metachromasia), while the background will be stained blue.

The Capri Blue Effect in Photography

The "**Capri Blue Effect**" is a specific phenomenon in the sensitization of silver halide photographic emulsions. At very low concentrations, **Capri Blue** GN increases the sensitivity of the emulsion to blue light. This is attributed to the trapping of photoelectrons by isolated dye molecules adsorbed on the silver halide crystal surface, which then combine with silver ions to form the latent image. At higher concentrations, the dye molecules form aggregates that trap electrons, leading to desensitization.

[Click to download full resolution via product page](#)

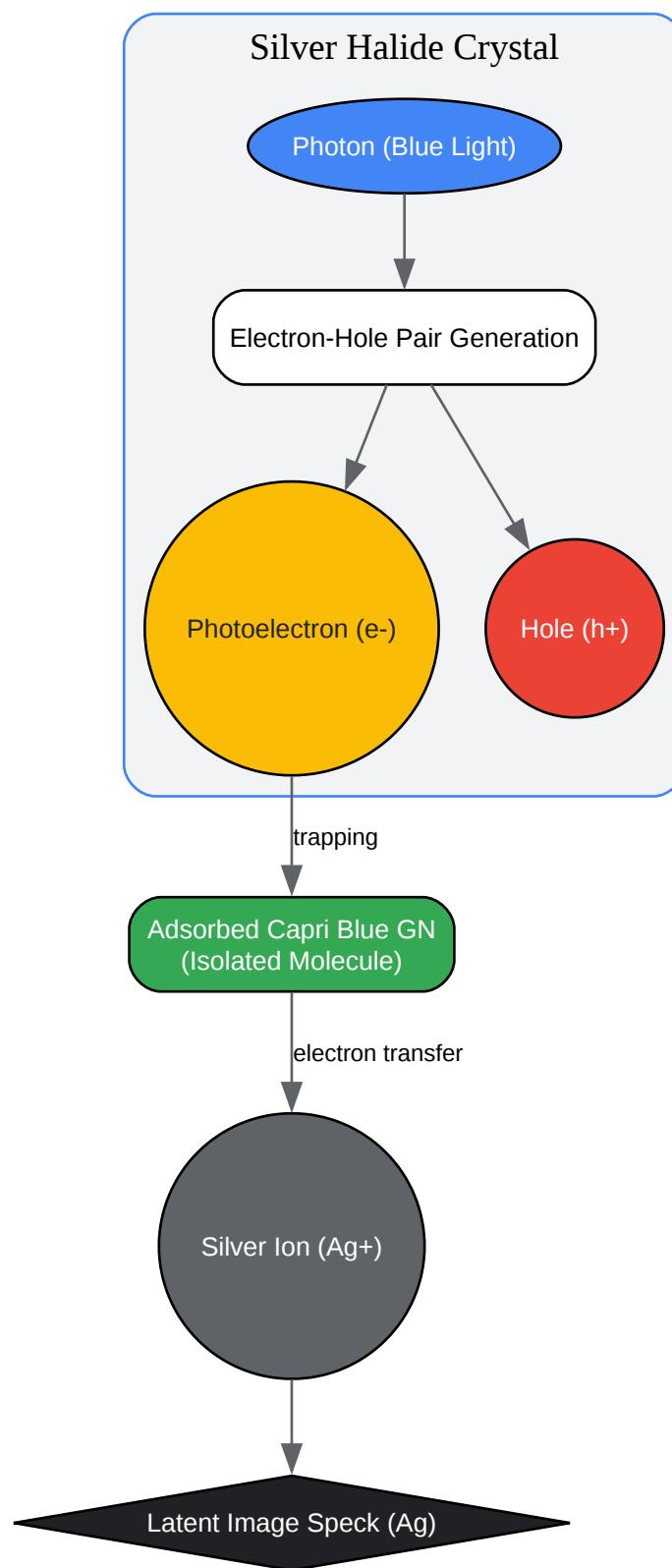

Figure 1: Experimental workflow for studying the **Capri Blue Effect**.

Mechanism of Action and Signaling Pathways

Capri Blue GN's primary mechanism of action is through electrostatic interactions and physical adsorption rather than complex signaling pathway modulation.

Staining Mechanism

As a cationic dye, **Capri Blue** GN carries a positive charge. In biological tissues, it binds to anionic (negatively charged) components such as the phosphate groups of nucleic acids in the cell nucleus and the carboxyl groups of proteins in the cytoplasm and extracellular matrix. This electrostatic attraction results in the staining of these structures.



[Click to download full resolution via product page](#)

Figure 2: Simplified mechanism of **Capri Blue** GN staining.

Electron Trapping in Photographic Emulsions (Capri Blue Effect)

In the context of the **Capri Blue** Effect, the dye molecule acts as an electron trap on the surface of the silver halide crystal.

[Click to download full resolution via product page](#)

Figure 3: Mechanism of the **Capri Blue** Effect at low dye concentrations.

Conclusion

Capri Blue GN is a historically and scientifically significant phenoxazinium dye. While its primary contemporary use is in histological staining, its role in the development of photographic technology highlights its unique photophysical properties. For researchers, understanding the chemical nature of **Capri Blue** GN and its mechanisms of action is crucial for its effective application in microscopy and for exploring its potential in other areas of materials science and bio-imaging. Further research into its photophysical properties and potential applications as a photosensitizer could unveil new opportunities for this classic dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Capriblue GN | 52886-80-3 [smolecule.com]
- 2. capriblue GN | C16H18N3O+ | CID 162133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. To cite this document: BenchChem. [Capri Blue (dye) discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158454#capri-blue-dye-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com